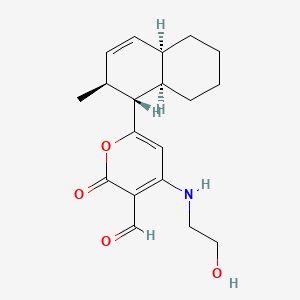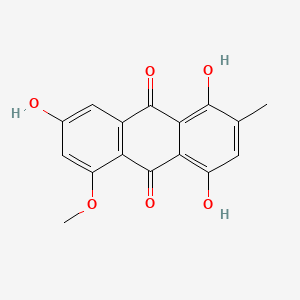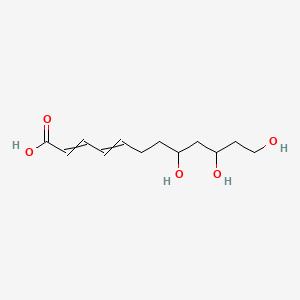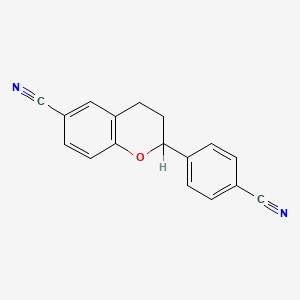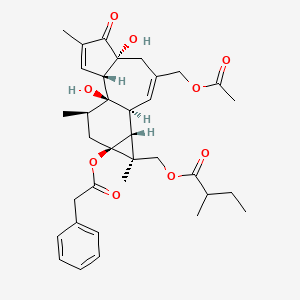
Candletoxin A
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Candletoxin A is a phorbol ester.
Aplicaciones Científicas De Investigación
Identification and Characteristics
- Identification and Chemical Structure : Candletoxins A and B were identified as new aromatic esters of 12-deoxy-16-hydroxy-phorbol from the irritant latex of Euphorbia poisonii Pax. Candletoxin A was specifically identified as 12-deoxy-phorbol-13-O-phenylacetate-16-O-α-methyl-butyrate-20-acetate (Schmidt & Evans, 1977).
Applications in Neuroscience
- Neurotoxins in Research : Neurotoxins, including candletoxins, are used in neuroscience for understanding ion channels and receptors. These toxins are useful as selective, diagnostic ligands in research, though their effects can be complex (Adams & Olivera, 1994).
- Modeling Neurodegenerative Diseases : Candletoxins, as neurotoxins, may help model neurodegenerative diseases, providing insights into nerve cell degeneration processes. They are used to selectively damage neuronal systems similar to those affected in human neurodegenerative diseases (Langston, 1992).
Botulinum Toxins in Therapeutics
- Botulinum Toxin Type A in Pain Management : Although not directly related to candletoxin A, the research and therapeutic applications of other neurotoxins like botulinum toxin type A provide a context for understanding the potential applications of candletoxins. These toxins are used in pain management, indicating a possible area of therapeutic exploration for candletoxins (Aoki, 2003).
General Insights on Neurotoxins
- Use as Research Tools : Neurotoxins, potentially including candletoxins, are valuable tools in understanding apoptosis, necrosis, nerve regeneration, and sprouting. They are used to explore disorders like Alzheimer's and Parkinson's disease (Segura-Aguilar & Kostrzewa, 2006).
Propiedades
Nombre del producto |
Candletoxin A |
|---|---|
Fórmula molecular |
C35H44O9 |
Peso molecular |
608.7 g/mol |
Nombre IUPAC |
[(1R,2S,6R,10S,11R,12S,13S,15R)-8-(acetyloxymethyl)-1,6-dihydroxy-4,12,15-trimethyl-5-oxo-13-(2-phenylacetyl)oxy-12-tetracyclo[8.5.0.02,6.011,13]pentadeca-3,8-dienyl]methyl 2-methylbutanoate |
InChI |
InChI=1S/C35H44O9/c1-7-20(2)31(39)43-19-32(6)29-26-14-25(18-42-23(5)36)17-33(40)27(13-21(3)30(33)38)35(26,41)22(4)16-34(29,32)44-28(37)15-24-11-9-8-10-12-24/h8-14,20,22,26-27,29,40-41H,7,15-19H2,1-6H3/t20?,22-,26+,27-,29-,32-,33-,34+,35-/m1/s1 |
Clave InChI |
RWBRLONUEAWHRE-HBLGUWCISA-N |
SMILES isomérico |
CCC(C)C(=O)OC[C@@]1([C@@H]2[C@]1(C[C@H]([C@]3([C@H]2C=C(C[C@]4([C@H]3C=C(C4=O)C)O)COC(=O)C)O)C)OC(=O)CC5=CC=CC=C5)C |
SMILES canónico |
CCC(C)C(=O)OCC1(C2C1(CC(C3(C2C=C(CC4(C3C=C(C4=O)C)O)COC(=O)C)O)C)OC(=O)CC5=CC=CC=C5)C |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



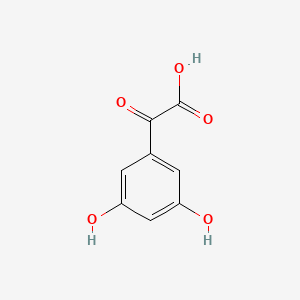
![(1R)-6-fluoranyl-1-methyl-7-[4-[(5-methyl-2-oxidanylidene-1,3-dioxol-4-yl)methyl]piperazin-1-yl]-4-oxidanylidene-1H-[1,3]thiazeto[3,2-a]quinoline-3-carboxylic acid](/img/structure/B1203504.png)
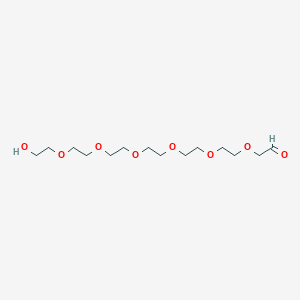
![Benzimidazo[2,1-a]isoquinoline](/img/structure/B1203507.png)
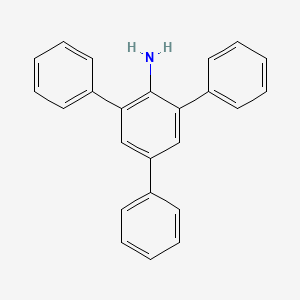
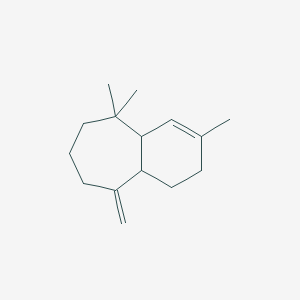
![N-[2-(5-chloro-3-ethyl-1,3-benzothiazol-3-ium-2-yl)ethenyl]-N-methylaniline](/img/structure/B1203511.png)
![6-[Bis(2-chloroethyl)aminomethyl]oxane-2,3,4,5-tetrol](/img/structure/B1203514.png)
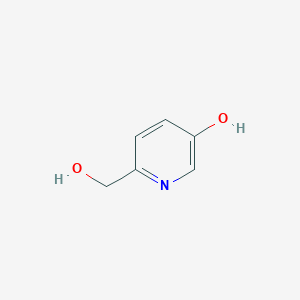
![Cyclohept[b]indole](/img/structure/B1203517.png)
